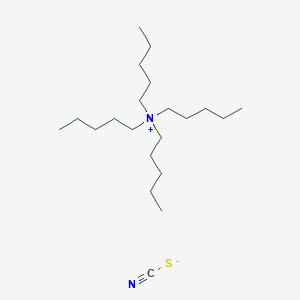
ethyl 2-(1H-1,2,4-triazol-5-yl)acetate
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Corrosion Inhibition
Ethyl 2-(1H-1,2,4-triazol-5-yl)acetate, among other triazole derivatives, has been investigated for its role as an ecological corrosion inhibitor for mild steel in acidic environments. These triazole derivatives, including ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl) acetate, demonstrated significant inhibition efficiency, achieving up to 95.3% efficiency at certain concentrations. Their protective layer forms through physical and chemical adsorption onto the steel surface, showcasing their potential in industrial applications where corrosion resistance is crucial (Nahlé et al., 2021).
Coordination Polymers and Crystal Engineering
Ethyl 2-(1H-1,2,4-triazol-5-yl)acetate has been utilized in the synthesis of coordination polymers. For instance, its isomeric forms have been employed as multi-dentate ligands to react with transition-metal ions under solvothermal conditions, leading to the formation of novel three-dimensional coordination polymers. These polymers exhibit distinct structures and properties, useful for materials science, particularly in areas like molecular architecture and nanotechnology (Hu et al., 2016).
Antimicrobial Activity
Compounds derived from ethyl 2-(1H-1,2,4-triazol-5-yl)acetate have shown potential in antimicrobial applications. Synthesized derivatives have been evaluated for their antimicrobial activity, demonstrating effectiveness against various bacteria and fungi. This suggests the potential use of these compounds in developing new antimicrobial agents (Saini et al., 2009).
Supramolecular Chemistry
In the field of supramolecular chemistry, ethyl 2-(1H-1,2,4-triazol-5-yl)acetate derivatives have been explored for engineering novel supramolecular structures. These compounds can form chains of porous nanoballs through specific molecular interactions, showcasing their utility in designing new materials with potential applications in catalysis, drug delivery, and gas storage (Naik et al., 2010).
Safety And Hazards
The safety information for ethyl 2-(1H-1,2,4-triazol-5-yl)acetate includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Propiedades
IUPAC Name |
ethyl 2-(1H-1,2,4-triazol-5-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c1-2-11-6(10)3-5-7-4-8-9-5/h4H,2-3H2,1H3,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWKGDUKXNRZJDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NC=NN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20361423 | |
| Record name | ethyl 2-(1H-1,2,4-triazol-5-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20361423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-(1H-1,2,4-triazol-5-yl)acetate | |
CAS RN |
23159-61-7 | |
| Record name | ethyl 2-(1H-1,2,4-triazol-5-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20361423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 2-(1H-1,2,4-triazol-5-yl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-{4-[(4-Bromobenzyl)oxy]phenyl}acrylic acid](/img/structure/B1597987.png)







![3-[[4-[(2,4-Dinitrophenyl)azo]phenyl](2-hydroxyethyl)amino]propiononitrile](/img/structure/B1597999.png)


